4-Methoxyestradiol

Overview

Description

4-Methoxyestradiol (4MeOE2) is a methoxylated derivative of estradiol, formed via the enzymatic action of catechol-O-methyltransferase (COMT) on 4-hydroxyestradiol (4OHE2), which itself is generated from estradiol (E2) by cytochrome P450 1B1 (CYP1B1) . Unlike its precursor 4OHE2—a catechol estrogen implicated in redox cycling, reactive oxygen species (ROS) generation, and DNA damage—4MeOE2 lacks intrinsic biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyestradiol can be synthesized through the methylation of 4-hydroxyestradiol using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide under reflux conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale methylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted estradiol derivatives

Scientific Research Applications

Introduction to 4-Methoxyestradiol

This compound (4-MeOE2) is a naturally occurring metabolite of estradiol, formed through the methylation of catechol estrogens by the enzyme catechol-O-methyltransferase (COMT). This compound exhibits distinct biological properties compared to its parent hormone, particularly due to its low affinity for estrogen receptors. As a result, it has garnered interest in various scientific research applications, particularly in cancer therapy and cardiovascular health.

Anticancer Properties

This compound has been extensively studied for its potential in cancer treatment. Its unique mechanism of action includes:

- Antiangiogenic Effects : 4-MeOE2 inhibits angiogenesis, the formation of new blood vessels that tumors require for growth. This property is crucial in limiting tumor proliferation and metastasis .

- Antiproliferative Activity : The compound has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. It elevates oxidative stress markers, leading to DNA damage in cancer cells .

- Case Study Insights : In a study involving human lung epithelial cells, 4-MeOE2 significantly inhibited cell growth and induced mitotic arrest, suggesting its potential as a therapeutic agent against lung cancer .

Cardiovascular Health

Research indicates that this compound may play a beneficial role in cardiovascular disease management:

- Vascular Smooth Muscle Cell Regulation : It inhibits migration and proliferation of vascular smooth muscle cells, which are critical in the development of atherosclerosis. This effect occurs through mechanisms independent of estrogen receptor activation .

- Oxidative Stress Mitigation : By modulating oxidative stress levels, 4-MeOE2 may help prevent vascular complications associated with oxidative damage .

Hormonal Metabolism and Breast Cancer Risk

The compound's role in estrogen metabolism has implications for breast cancer risk assessment:

- Detoxification Pathway : As a product of catechol estrogen methylation, 4-MeOE2 is considered less genotoxic than its precursors. This may reduce the risk of DNA damage linked to breast cancer development .

- Genetic Variations Impact : Variations in the COMT gene that affect the efficiency of this metabolic pathway could influence individual susceptibility to breast cancer .

Mechanistic Studies and Measurement Techniques

Recent advancements in analytical techniques have improved the understanding of this compound's biological effects:

- Mass Spectrometry Applications : Techniques such as LC-MS have been developed to measure estrogen metabolites accurately, including 4-MeOE2. These methods enhance sensitivity and specificity in studying hormonal influences on cancer and other diseases .

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on Anticancer Effects

Mechanism of Action

4-Methoxyestradiol exerts its effects primarily through its interaction with estrogen receptors. It binds to these receptors and modulates their activity, influencing gene expression and cellular processes. The compound also affects various signaling pathways, including those involved in cell proliferation, apoptosis, and angiogenesis .

Comparison with Similar Compounds

Structural and Metabolic Comparison with Similar Compounds

Structural Isomerism

4MeOE2 is structurally distinct from other methoxylated estrogens due to the position of the methoxy (-OCH₃) group. Key isomers include:

- 2-Methoxyestradiol (2MeOE2) : Methoxy group at the C2 position.

- 3-O-Methyl-2-hydroxyestradiol (3M2OH) : Methylation at the C3 hydroxyl group.

- 3-O-Methyl-4-hydroxyestradiol (3M4OH) : Methylation at the C3 hydroxyl group with retention of the C4 hydroxyl group .

Chromatographic separation of these isomers is critical for accurate quantification, as their similar masses and fragmentation patterns complicate detection via LC-MS/MS .

Metabolic Pathways

- 4MeOE2 vs. 2MeOE2: Both are COMT-mediated methylation products of their respective catechol precursors (4OHE2 and 2OHE2). However, 4OHE2 is more carcinogenic due to its redox-active quinone intermediates, whereas 2OHE2 is considered less harmful .

- Regulation by Phytochemicals : Quercetin, a COMT inhibitor, reduces urinary excretion of 4MeOE2 by 53% and 2MeOE2 by 65% in E2-treated hamsters, highlighting differential metabolic susceptibility .

Cancer Associations

- 4MeOE2: Elevated in prostate and breast cancer tissues, though its role remains ambiguous. While it lacks direct proliferative activity, its precursor 4OHE2 drives carcinogenesis via ROS-mediated DNA damage . In contrast, higher serum 4MeOE2 levels correlate with reduced endometrial cancer risk (HR = 0.38, 95% CI: 0.16–0.94) when adjusted for estradiol .

- 2MeOE2: Exhibits anti-angiogenic and anti-tumor properties, with lower levels linked to severe preeclampsia (sPE: 982 ± 55 pg/mL vs. normP: 2186 ± 156 pg/mL) and increased breast cancer risk .

Vascular and Reproductive Health

- Preeclampsia: Severe preeclampsia is associated with reduced 4MeOE2 (393 ± 18 pg/mL vs. normP: 903 ± 168 pg/mL) and 2MeOE2 levels, suggesting impaired methylation capacity in vascular dysfunction .

- Endothelial Effects : 4MeOE2 induces uterine artery endothelial cell proliferation via p38, p42/44, and JNK MAPK pathways, independent of estrogen receptors .

Analytical Challenges and Variability

- Detection Sensitivity : 4MeOE2 is often undetectable in >89% of human serum samples due to low abundance, whereas 2MeOE2 is more reliably quantified .

- Assay Reproducibility : Intraclass correlation coefficients (ICCs) for 4MeOE2 are lower (62%) compared to 79% for most estrogens, reflecting higher analytical variability .

Data Tables

Table 1: Plasma/Serum Levels in Pathological Conditions

Table 2: Metabolic and Structural Comparison

| Parameter | 4MeOE2 | 2MeOE2 |

|---|---|---|

| Methoxy Position | C4 | C2 |

| Precursor | 4OHE2 (pro-carcinogenic) | 2OHE2 (less reactive) |

| Cancer Risk | Context-dependent reduction | Consistently anti-tumor |

| Assay ICC | 62% | ≥79% |

Biological Activity

4-Methoxyestradiol (4-MeO-E2) is a significant bioactive metabolite of estradiol, formed through the methylation process mediated by catechol-O-methyltransferase (COMT). This compound exhibits unique biological activities that differentiate it from its parent hormone, estradiol, particularly in its interactions with estrogen receptors and its potential therapeutic applications.

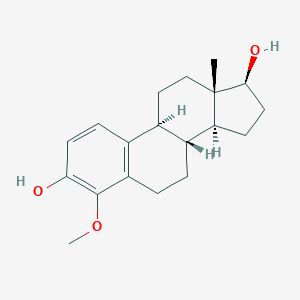

Chemical Structure and Properties

This compound has the chemical formula CHO and features a methoxy group at the 4-position of the phenolic ring. This structural modification results in significantly different biological activities compared to estradiol, including minimal affinity for estrogen receptors and reduced impact on steroid hormone binding globulin (SHBG) levels .

Antiangiogenic and Antiproliferative Effects

This compound is recognized for its antiangiogenic and antiproliferative properties. These effects are crucial in inhibiting new blood vessel formation and cell proliferation, making it a promising candidate for cancer treatment. Studies have demonstrated that 4-MeO-E2 can significantly inhibit cell growth and induce mitotic arrest in various cancer cell lines, including human lung epithelial cells .

Table 1: Biological Effects of this compound

| Biological Activity | Description |

|---|---|

| Antiangiogenic | Inhibits formation of new blood vessels, potentially reducing tumor growth. |

| Antiproliferative | Reduces cell proliferation in cancerous cells, leading to mitotic arrest. |

| Induction of Oxidative Stress | Increases levels of reactive oxygen species (ROS) and superoxide dismutase (SOD). |

The antiangiogenic effects of this compound are mediated through an estrogen receptor-independent mechanism , which differentiates it from traditional estrogenic compounds. It has been shown to modulate oxidative stress pathways, leading to increased ROS production and oxidative DNA damage in treated cells . This mechanism may contribute to its potential use in therapeutic contexts, particularly for hormone-dependent cancers.

Case Studies and Research Findings

Recent studies have provided insights into the therapeutic potential of this compound:

- Lung Cancer Study : In experiments involving human lung epithelial cells, treatment with 4-MeO-E2 resulted in a marked decrease in cell viability and an increase in markers indicative of oxidative stress. The study concluded that these effects could be beneficial in curbing the proliferation of lung cancer cells .

- Breast Cancer Risk Mitigation : Research has indicated that this compound may play a role in reducing breast cancer risk by detoxifying catechol estrogens through methylation processes. This pathway potentially lowers the formation of genotoxic metabolites that can damage DNA .

- Oxidative Damage Assessment : A quantitative comet assay demonstrated that exposure to 4-MeO-E2 led to significant oxidative DNA damage in human lung cells, highlighting both the risks and therapeutic implications of this compound .

Implications for Therapeutic Use

Given its unique properties, this compound holds promise as a therapeutic agent not only for cancer treatment but also for cardiovascular health management. Its ability to modulate estrogenic effects without directly stimulating estrogen receptors may offer advantages in treating conditions influenced by hormonal imbalances.

Q & A

Basic Research Questions

Q. How should 4-Methoxyestradiol be prepared and stored for in vitro and in vivo studies?

- Methodological Answer : For in vitro studies, dissolve this compound in DMSO (dimethyl sulfoxide) at concentrations up to 50 mg/mL, ensuring thorough mixing and sterile filtration. For in vivo applications, use vehicle formulations such as PEG400 (polyethylene glycol 400) or 0.5% CMC-Na (carboxymethylcellulose sodium) to enhance solubility and biocompatibility. Stock solutions should be stored at -20°C in aliquots to avoid freeze-thaw cycles, which may degrade the compound. Always confirm solubility and stability under experimental conditions using UV-Vis spectroscopy or HPLC .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

- Methodological Answer : Liquid chromatography coupled with selective reaction monitoring mass spectrometry (LC-SRM/MS) is the gold standard for detecting this compound in serum or plasma. Derivatization with NMPS (nitrophenylsulfonamide) enhances sensitivity, enabling quantification at levels as low as 1.5 pg/mL. Validate assays using internal standards (e.g., deuterated analogs) and ensure calibration curves span physiological and pharmacological ranges (1–200 pg/mL) .

Q. What are the solubility characteristics of this compound in common laboratory solvents?

- Methodological Answer : this compound is sparingly soluble in aqueous buffers but readily dissolves in polar aprotic solvents like DMSO (50 mg/mL) and ethanol (10 mg/mL). For cell culture, prepare working solutions by diluting DMSO stocks into media containing ≤0.1% DMSO to avoid cytotoxicity. Solubility in PEG400 (30 mg/mL) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin) is recommended for in vivo administration .

Advanced Research Questions

Q. How does this compound activate MAPK pathways in uterine artery endothelial cells, and what experimental approaches validate these mechanisms?

- Methodological Answer : this compound induces proliferation via p38, p42/44 (ERK1/2), and JNK MAPK activation. To confirm this, use selective inhibitors (e.g., SB203580 for p38, U0126 for ERK) and measure phosphorylation via Western blot. Co-treatment with estrogen receptor antagonists (e.g., ICI 182,780) or adrenergic blockers (e.g., propranolol) can isolate MAPK-specific effects. Functional assays, such as endothelial tube formation, should correlate kinase activity with phenotypic outcomes .

Q. What methodological considerations are critical when studying this compound-induced oxidative DNA damage?

- Methodological Answer : Quantify oxidative damage using comet assays (single-cell gel electrophoresis) to detect DNA strand breaks or 8-oxo-dG ELISA for oxidative base modifications. Control for ROS (reactive oxygen species) by co-treating with antioxidants (e.g., N-acetylcysteine) and measure SOD (superoxide dismutase) activity via colorimetric assays. Use lung epithelial cell lines (e.g., H1355) with known sensitivity to ROS, and validate findings in primary cells to avoid cell line-specific artifacts .

Q. How can researchers address discrepancies in reported effects of this compound across different cell types?

- Methodological Answer : Perform cross-comparative studies using standardized protocols (e.g., identical dosing, exposure times, and culture conditions). Triangulate data by combining transcriptomics (RNA-seq), proteomics (mass spectrometry), and functional assays (e.g., proliferation/apoptosis). Use meta-analysis tools to identify confounding variables, such as estrogen receptor expression levels or metabolic enzyme (e.g., COMT) activity, which may explain cell-specific responses .

Q. What strategies ensure reproducibility in studies involving this compound's metabolic interactions?

- Methodological Answer : Standardize metabolic assays using liver microsomes or recombinant CYP450 enzymes (e.g., CYP1A1/1B1) to quantify this compound conversion to metabolites like 4-hydroxyestradiol. Employ LC-MS/MS for metabolite profiling and include negative controls (e.g., enzyme inhibitors). Publish raw data (e.g., chromatograms, kinetic curves) in supplementary materials and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What are the optimal in vivo delivery formulations for this compound to enhance bioavailability while minimizing toxicity?

- Methodological Answer : Use nanoparticle encapsulation (e.g., PEGylated liposomes) or prodrug strategies (e.g., ester derivatives) to improve pharmacokinetics. For rodent studies, administer via intraperitoneal injection in PEG400:ethanol (7:3) at 10 mg/kg. Monitor toxicity through hepatic enzyme (ALT/AST) assays and histopathology. Compare bioavailability across formulations using AUC (area under the curve) calculations from plasma concentration-time profiles .

Properties

IUPAC Name |

(8R,9S,13S,14S,17S)-4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWZIZLVBYHFES-PYEWSWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949596 | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26788-23-8 | |

| Record name | 4-Methoxyestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26788-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026788238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxyestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxyestradiol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6YV5Q2LKS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxy-17beta-estradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.